2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione
Description
2-[1-(1,3-Benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione is a derivative of 1H-indene-1,3(2H)-dione, a bicyclic diketone with a planar conjugated system. The compound features a substituted ethylideneamino group at the C2 position, where the 1,3-benzodioxol-5-yl moiety (a benzene ring fused with a dioxole ring) is linked via an amine group. This structural motif confers unique electronic and steric properties, making it distinct from other indanedione derivatives.
Properties
IUPAC Name |
2-[N-(1,3-benzodioxol-5-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-10(19-11-6-7-14-15(8-11)23-9-22-14)16-17(20)12-4-2-3-5-13(12)18(16)21/h2-8,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRBPZRLUISBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OCO2)C3=C(C4=CC=CC=C4C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-amine with an appropriate indene-dione precursor under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of the carbonyl groups.
Common reagents and conditions for these reactions include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound interacts with specific proteins and enzymes, disrupting cellular processes and leading to cell death . Further studies are needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ethylideneamino Derivatives
- 2-{1-[(1,3-Benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione (CAS 573707-60-5): This analog differs by a methylene bridge between the benzodioxole and amino group.
- 2-[1-(2-Pyridinylamino)ethylidene]-1H-indene-1,3(2H)-dione: Replacing benzodioxole with pyridine introduces a basic nitrogen atom, increasing electron-withdrawing effects and altering coordination properties for metal sensing or catalysis .
Hydrazone and Acylated Derivatives
- 2-(2-Phenylhydrazono)-1H-indene-1,3(2H)-dione: Hydrazone derivatives exhibit a N-N linkage, enhancing conjugation and stability. These compounds show high selectivity as Cu²⁺ fluorescent chemosensors, suggesting the target compound’s benzodioxole group might modulate metal-binding specificity .
- Acylated Derivatives (e.g., 2-(2-Tosylacetyl)-1H-indene-1,3(2H)-dione) :
Electron-withdrawing groups like tosyl or methylsulfonyl increase electrophilicity at the diketone core, contrasting with the electron-donating benzodioxole in the target compound .
Heterocyclic-Fused Derivatives
- Pyrophthalone (PP) and Quinophthalone (QP): These contain pyridinyl or quinolinyl substituents and are used as dyes. Their extended conjugation systems result in distinct photostability and absorption profiles compared to the benzodioxole-containing target compound .
- Chromone-Fused Derivatives (e.g., 5ab, 5ac) :
Additional fused rings increase rigidity and may enhance semiconductor properties. The target compound’s benzodioxole group could offer similar benefits with reduced molecular weight .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Indanedione Derivatives
Electronic Effects
- Hydrazone derivatives exhibit red-shifted absorption due to extended conjugation, whereas acylated derivatives show higher reactivity in nucleophilic additions .
Biological Activity
2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]-1H-indene-1,3(2H)-dione is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a benzodioxole moiety fused to an indene-dione structure, which contributes to its distinctive properties and biological activities.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 307.30 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.
The biological activity of this compound can be attributed to its ability to interact with multiple biochemical pathways:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It may induce apoptosis or cell cycle arrest in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects : Compounds with benzodioxole derivatives are known for their anti-inflammatory properties. This particular compound may inhibit pro-inflammatory cytokines or enzymes, contributing to its therapeutic effects.
- Analgesic Properties : Preliminary studies suggest that it may exhibit analgesic effects, possibly through modulation of pain pathways in the central nervous system.
Anticancer Studies
Recent research has demonstrated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |
These findings indicate that the compound is particularly effective against cervical and lung cancer cells.
Anti-inflammatory Studies
In vitro studies have shown that the compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS).
Analgesic Activity
In animal models, administration of the compound resulted in a notable decrease in pain response measured by the formalin test, suggesting its potential as an analgesic agent.
Comparison with Similar Compounds
The biological activities of this compound can be compared with other benzodioxole-containing compounds:
| Compound | Biological Activity |
|---|---|
| 1-Benzo[1,3]dioxol-5-yl-indoles | Anticancer |
| Benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3]oxazines | Anticancer |
| Benzodioxole derivatives | Anti-inflammatory |
The unique structure of this compound enhances its reactivity and biological activity compared to these similar compounds.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
